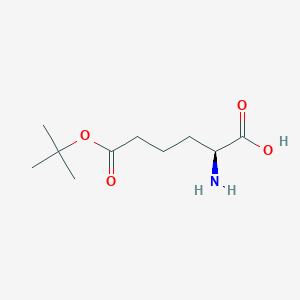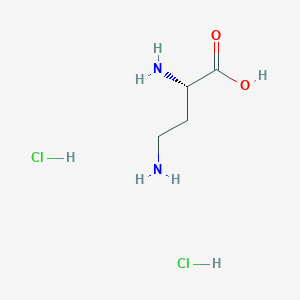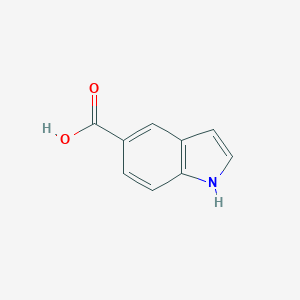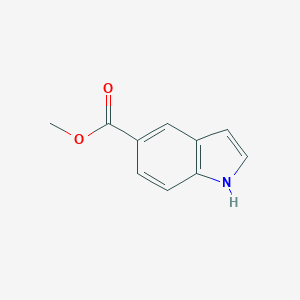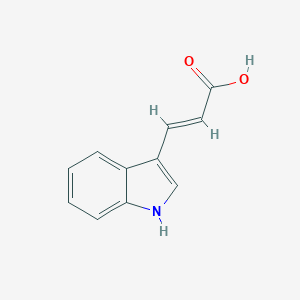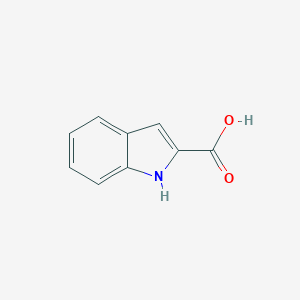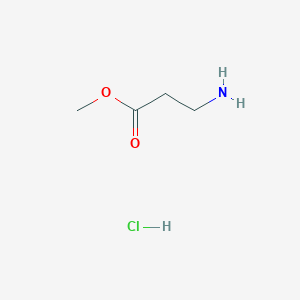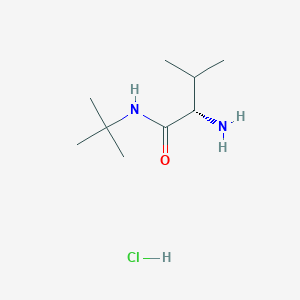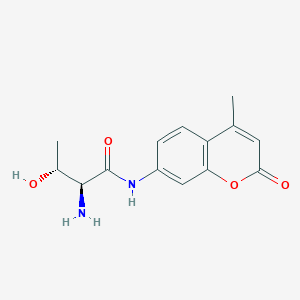
L-Threonine 7-amido-4-methylcoumarin
Descripción general
Descripción
L-Threonine 7-amido-4-methylcoumarin is an AMC fluorgenic substrate . It is used in various aminopeptidase assays .
Molecular Structure Analysis
The molecular formula of L-Threonine 7-amido-4-methylcoumarin is C14H16N2O4 . It contains a total of 37 bonds, including 21 non-H bonds, 9 multiple bonds, 3 rotatable bonds, 3 double bonds, 6 aromatic bonds, 2 six-membered rings, 1 ten-membered ring, 1 ester (aliphatic), 1 secondary amide (aliphatic), 1 primary amine (aliphatic), 1 hydroxyl group, and 1 secondary alcohol .Physical And Chemical Properties Analysis
L-Threonine 7-amido-4-methylcoumarin has a molecular weight of 276.29 g/mol . It should be stored at -20°C and protected from light .Aplicaciones Científicas De Investigación
Enzyme Substrates : L-Threonine 7-amido-4-methylcoumarin derivatives have been used as fluorogenic substrates in enzyme assays. They are particularly effective for studying enzymes like alpha-thrombin, factor Xa, kallikreins, and urokinase. The release of 7-amino-4-methylcoumarin can be determined fluorometrically, making these compounds valuable in biochemical studies (Morita, Kato, Iwanaga, Takada, Kimura, & Sakakibara, 1977).
Analogue Synthesis for Biological Studies : An analogue of ubiquitin-based probe ubiquitin–7-amido-4-methylcoumarin (Ub–AMC) was synthesized to study the DUB enzyme. This analogue exhibits a well-folded structure and desired bioactivity, indicating its potential in biological research (Xu et al., 2016).
Fluorescence Assays : L-Arginine-4-methylcoumaryl-7-amide and its derivatives, containing 7-amino-4-methylcoumarin, have been used for fluorescence assays of enzymes like trypsin and papain. These compounds provide a sensitive method for enzyme determination (Kanaoka et al., 1977).
Metabolic Engineering for L-threonine Production : Studies in metabolic engineering have focused on optimizing L-threonine production in microorganisms like Escherichia coli and Corynebacterium glutamicum. This involves understanding and manipulating the metabolic pathways related to L-threonine synthesis and export (Dong, Quinn, & Wang, 2011).
Antitubercular Agent Characterization : 7-Amino-4-methylcoumarin, a derivative, has been evaluated for its antitubercular activity. It was found to be an effective agent against Mycobacterium tuberculosis, with potential as a novel drug candidate (Tandon et al., 2011).
Soil Enzyme Assay : The compound has been used in soil leucine aminopeptidase assays, indicating its utility in environmental and agricultural research (Wang et al., 2019).
Neurodegenerative Disease Research : Studies on 7-amidocoumarins, including 7-amido-4-methylcoumarin derivatives, have explored their potential as multitarget agents against neurodegenerative diseases like Parkinson's and Alzheimer's (Rodríguez-Enríquez et al., 2020).
Influence on Cell Cycle and Stem Cell Research : L-threonine, the parent compound, plays a significant role in regulating the G1/S phase transition in mouse embryonic stem cells, indicating its importance in cellular processes and potential applications in stem cell research (Ryu & Han, 2011).
Propiedades
IUPAC Name |
(2S,3R)-2-amino-3-hydroxy-N-(4-methyl-2-oxochromen-7-yl)butanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O4/c1-7-5-12(18)20-11-6-9(3-4-10(7)11)16-14(19)13(15)8(2)17/h3-6,8,13,17H,15H2,1-2H3,(H,16,19)/t8-,13+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIZVQDJSQAAKEU-OQPBUACISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(C(C)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)[C@H]([C@@H](C)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80426784 | |
| Record name | L-Threonine 7-amido-4-methylcoumarin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80426784 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
L-Threonine 7-amido-4-methylcoumarin | |
CAS RN |
191723-66-7 | |
| Record name | L-Threonine 7-amido-4-methylcoumarin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80426784 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




